

Synthesis and Characterization of 2-Hydroxy Desipramine-d6: A Technical Guide

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Compound of Interest

Compound Name: 2-Hydroxy Desipramine-d6

Cat. No.: B12406611

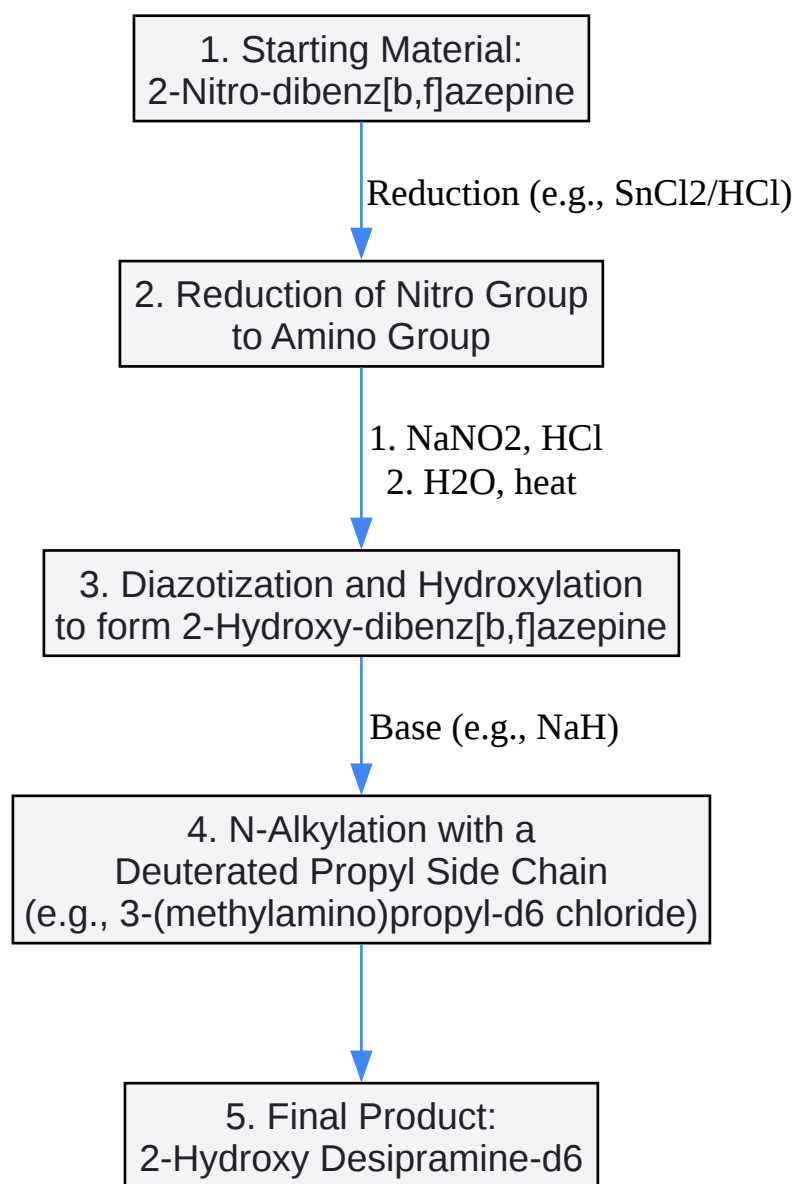
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **2-Hydroxy Desipramine-d6**, a crucial analytical tool in pharmaceutical research and development. As the deuterated internal standard for 2-Hydroxy Desipramine, a major active metabolite of the tricyclic antidepressant Desipramine, it plays a pivotal role in pharmacokinetic and metabolic studies.^{[1][2]} The incorporation of six deuterium atoms on the propylamino side chain offers a distinct mass shift, enabling precise and accurate quantification in complex biological matrices by mass spectrometry.

Synthesis of 2-Hydroxy Desipramine-d6

While specific, detailed synthetic protocols for **2-Hydroxy Desipramine-d6** are not readily available in published literature, a plausible multi-step synthesis can be conceptualized based on established organic chemistry principles and synthetic routes for related compounds. The following workflow outlines a potential pathway starting from a suitable dibenzazepine precursor.



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Caption: Conceptual synthetic workflow for **2-Hydroxy Desipramine-d₆**.

Characterization of 2-Hydroxy Desipramine-d₆

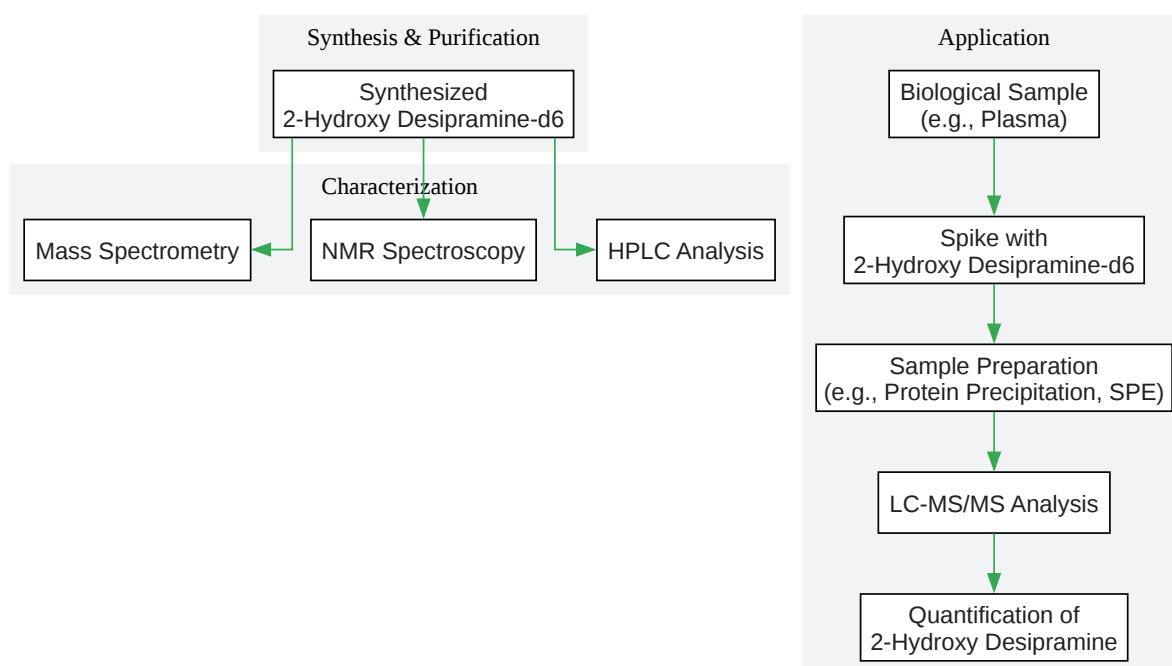
The definitive identification and purity assessment of **2-Hydroxy Desipramine-d₆** would be accomplished through a combination of spectroscopic and chromatographic techniques. The expected analytical data is summarized in the table below.

Analytical Technique	Expected Results
Mass Spectrometry (MS)	Molecular Ion (M+H) ⁺ : m/z 325.2 (consistent with C ₁₈ H ₁₆ D ₆ N ₂ O) Key Fragments: Loss of the deuterated side chain.
Proton NMR (¹ H NMR)	Signals corresponding to the aromatic and dibenzazepine core protons. Absence or significant reduction of signals corresponding to the propylamino side chain protons.
Carbon-13 NMR (¹³ C NMR)	Signals consistent with the carbon skeleton of the 2-hydroxy-dibenzazepine core. Signals for the deuterated carbons on the side chain may be broadened or show altered splitting patterns.
High-Performance Liquid Chromatography (HPLC)	A single major peak indicating high purity, with retention time determined by the specific column and mobile phase used.
Purity (by HPLC)	≥98%

Experimental Protocols

General Characterization Workflow

The following diagram illustrates a typical workflow for the characterization and use of **2-Hydroxy Desipramine-d6** as an internal standard.



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Caption: Workflow for characterization and application of **2-Hydroxy Desipramine-d6**.

Representative LC-MS/MS Protocol for Quantification

This protocol is adapted from methods used for the analysis of Desipramine and its metabolites.[3]

1. Sample Preparation:

- To 100 µL of plasma sample, add 10 µL of **2-Hydroxy Desipramine-d6** internal standard solution (concentration to be optimized based on expected analyte levels).

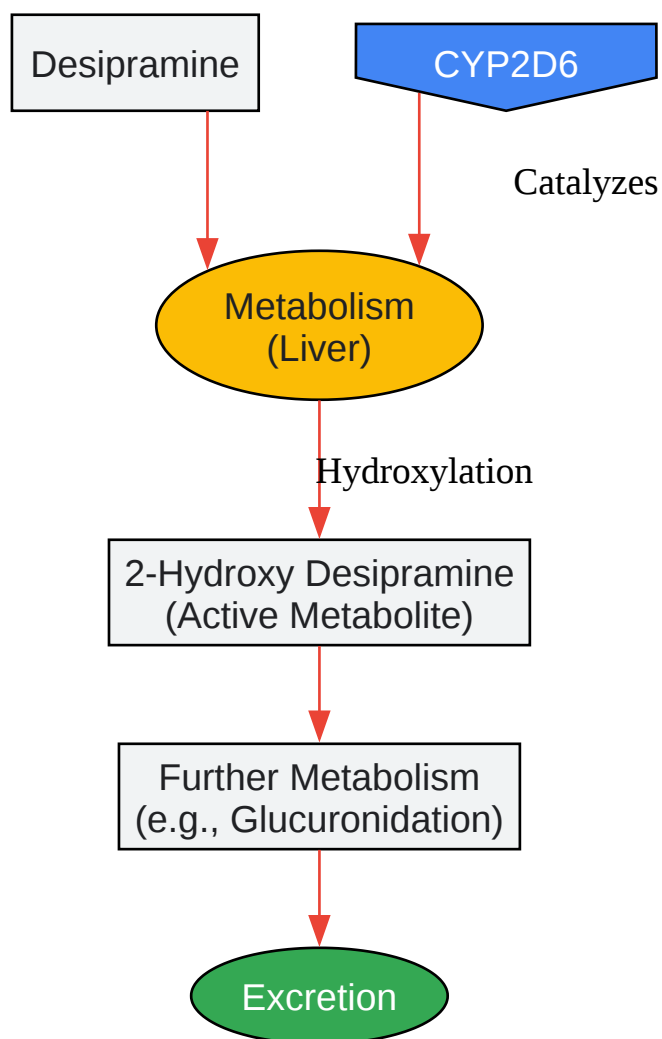
- Vortex briefly to mix.
- Add 300 μ L of acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

- HPLC System: A standard HPLC system capable of binary gradient elution.
- Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μ m).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MRM Transitions:
 - 2-Hydroxy Desipramine: To be determined (e.g., Q1: 283.2 -> Q3: 72.2)
 - **2-Hydroxy Desipramine-d6**: To be determined (e.g., Q1: 325.2 -> Q3: 78.2)

Biological Significance and Signaling Pathways

Desipramine, the parent drug of 2-Hydroxy Desipramine, primarily functions as a norepinephrine reuptake inhibitor. Its metabolite, 2-Hydroxy Desipramine, is also pharmacologically active. The metabolism of Desipramine is primarily mediated by the cytochrome P450 enzyme CYP2D6.[4] Genetic variations in CYP2D6 can lead to significant differences in the plasma concentrations of Desipramine and its hydroxylated metabolite, impacting both therapeutic efficacy and potential for adverse effects.



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Caption: Metabolic pathway of Desipramine to 2-Hydroxy Desipramine.

In conclusion, **2-Hydroxy Desipramine-d6** is an indispensable tool for the accurate quantification of the active metabolite of Desipramine. The synthetic and analytical

methodologies outlined in this guide provide a framework for its preparation, characterization, and application in demanding research and clinical settings.

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References

- 1. veeprho.com [veeprho.com]
- 2. veeprho.com [veeprho.com]
- 3. celerion.com [celerion.com]
- 4. Relationship between plasma desipramine levels, CYP2D6 phenotype and clinical response to desipramine: a prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
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